molecular formula C₁₁H₁₉N₅O₂S₂ B137771 Desmethyl Nizatidine CAS No. 82586-78-5

Desmethyl Nizatidine

Cat. No. B137771
Key on ui cas rn: 82586-78-5
M. Wt: 317.4 g/mol
InChI Key: QDLSRAPBCBFIQC-UHFFFAOYSA-N
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Patent
US04375547

Procedure details

Following the above procedure, 2-([2-(methylaminomethyl)-4-thiazolyl]methylthio)ethylamine and N-methyl-1-methylthio-2-nitroethyleneamine were reacted in water solution. The reaction was worked up and the product isolated by the above procedure to yield N-methyl-N'-2-([2-(methylaminomethyl)-4-thiazolyl]methylthio)ethyl 2-nitro-1,1-ethenediamine melting at 105°-107° C. after recrystallization from acetonitrile followed by recrystallization from ethanol.
Name
2-([2-(methylaminomethyl)-4-thiazolyl]methylthio)ethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-methyl-1-methylthio-2-nitroethyleneamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH2:3][C:4]1[S:5][CH:6]=[C:7]([CH2:9][S:10][CH2:11][CH2:12][NH2:13])[N:8]=1.[CH3:14][N:15]1[CH:17](SC)[CH:16]1[N+:20]([O-:22])=[O:21]>O>[CH3:14][NH:15][C:17]([NH:13][CH2:12][CH2:11][S:10][CH2:9][C:7]1[N:8]=[C:4]([CH2:3][NH:2][CH3:1])[S:5][CH:6]=1)=[CH:16][N+:20]([O-:22])=[O:21]

Inputs

Step One
Name
2-([2-(methylaminomethyl)-4-thiazolyl]methylthio)ethylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNCC=1SC=C(N1)CSCCN
Step Two
Name
N-methyl-1-methylthio-2-nitroethyleneamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(C1SC)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the product isolated by the above procedure

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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